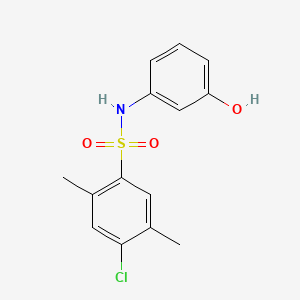
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H10ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-aminophenol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to its sulfonamide moiety.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other proteins and enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide
- N-(3-chloro-4-hydroxyphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
Uniqueness
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the chloro and hydroxy groups on the aromatic ring, as well as the dimethyl substitution. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C14H14ClNO3S |
|---|---|
分子量 |
311.78 |
IUPAC 名称 |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3 |
InChI 键 |
NMARBJRDEZHITO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


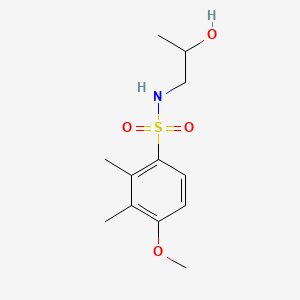
amine](/img/new.no-structure.jpg)
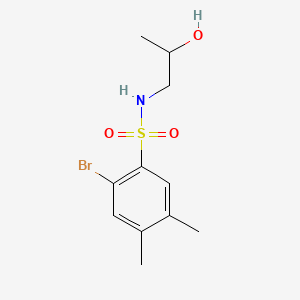
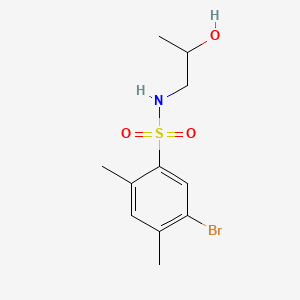

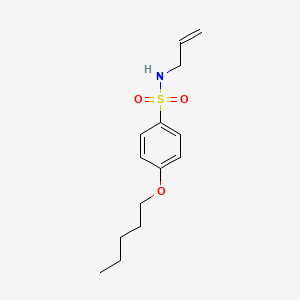
![1-[(2,5-Dibromophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B1185612.png)
